molecular formula C19H18N2O4 B2671361 3-(2-ethoxyacetamido)-N-phenylbenzofuran-2-carboxamide CAS No. 862829-66-1

3-(2-ethoxyacetamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2671361
CAS No.: 862829-66-1
M. Wt: 338.363
InChI Key: CBMPLXMIENHFPS-UHFFFAOYSA-N
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Description

3-(2-Ethoxyacetamido)-N-phenylbenzofuran-2-carboxamide is a benzofuran derivative featuring a carboxamide group at position 2 (N-phenyl-substituted) and a 2-ethoxyacetamido substituent at position 3.

Properties

IUPAC Name

3-[(2-ethoxyacetyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-24-12-16(22)21-17-14-10-6-7-11-15(14)25-18(17)19(23)20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMPLXMIENHFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyacetamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyacetamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-ethoxyacetamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs from the evidence:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
3-(2-Ethoxyacetamido)-N-phenylbenzofuran-2-carboxamide (Target) Benzofuran - 2-Carboxamide (N-phenyl)
- 3-(2-ethoxyacetamido)
C₁₉H₁₈N₂O₄* ~338 Moderate lipophilicity; ethoxy group may enhance metabolic stability .
3-(3-Chloropropanamido)-N-phenylbenzofuran-2-carboxamide Benzofuran - 2-Carboxamide (N-phenyl)
- 3-(3-chloropropanamido)
C₂₀H₁₇ClN₂O₄ 396.82 Higher lipophilicity due to chloro group; associated with safety hazards (H200-H420 codes) .
5-Ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide Benzofuran - 3-Carboxamide (N-[4-(N-methylacetamido)phenyl])
- 5-Ethoxy
- 2-Phenyl
C₂₆H₂₄N₂O₄ 436.48 Increased steric bulk; N-methylacetamido group may reduce metabolic oxidation .
N-(2-Ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide Benzofuran - 2-Carboxamide (N-(2-ethoxyphenyl))
- 3-(2-ethylbutanamido)
C₂₃H₂₆N₂O₄ 394.47 Extended alkyl chain (2-ethylbutanamido) enhances lipophilicity .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole - 2-Acetamido (phenyl-substituted)
- 6-Trifluoromethyl
C₁₆H₁₁F₃N₂OS 336.33 Trifluoromethyl group improves electron-withdrawing effects; benzothiazole core differs in heteroatom arrangement .

*Estimated based on structural analysis.

Functional Group Impact on Bioactivity

  • Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound may enhance solubility and stabilize hydrogen bonding, whereas the chloro group in ’s analog could increase reactivity but reduce metabolic stability.
  • Alkyl Chain Length : Longer chains (e.g., 2-ethylbutanamido in ) improve membrane permeability but may complicate synthetic purification .

Biological Activity

3-(2-ethoxyacetamido)-N-phenylbenzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran backbone, which is known for its diverse biological activities. The specific structural characteristics of this compound contribute to its interaction with biological systems.

Property Details
Molecular FormulaC18H20N2O3
Molecular Weight312.36 g/mol
CAS Number862829-66-1
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate the activity of various enzymes and receptors, which can lead to significant biological effects such as:

  • Inhibition of Tumor Growth : The compound exhibits anti-tumor properties by inhibiting pathways involved in cell proliferation.
  • Antimicrobial Activity : It has demonstrated effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

Biological Activity Studies

Several studies have investigated the biological activity of benzofuran derivatives, including this compound. Below are some key findings:

Anti-Tumor Activity

A study highlighted the anti-cancer potential of benzofuran derivatives, noting that compounds with similar structures showed significant cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Properties

Research has indicated that benzofuran derivatives possess antibacterial and antifungal activities. For instance, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Case Studies

  • Case Study on Anti-Cancer Activity : In vitro studies demonstrated that this compound reduced the viability of cancer cells by inducing apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Case Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of several benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Q & A

Q. What role does HRMS-ESI play in detecting degradation products under stressed conditions?

  • Methodological Answer :
  • Forced degradation : Expose the compound to acid/base hydrolysis, oxidation, and photolysis.
  • HRMS-ESI : Identify fragments (e.g., m/z 245.1021 for cleaved ethoxyacetamido group) and propose degradation pathways .

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